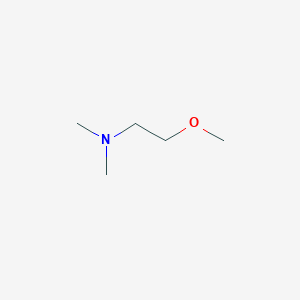

N,N-Dimethyl-2-methoxyethylamine

Description

Significance of Tertiary Amines in Contemporary Chemistry

Tertiary amines are a class of organic compounds where a nitrogen atom is bonded to three carbon-containing groups, with no hydrogen atoms directly attached to the nitrogen. fiveable.mefiveable.me This structural characteristic imparts unique chemical properties that distinguish them from primary and secondary amines. fiveable.me The presence of a lone pair of electrons on the nitrogen atom makes tertiary amines excellent nucleophiles and bases, allowing them to participate in a wide array of chemical reactions. fiveable.menumberanalytics.com

In synthetic organic chemistry, tertiary amines are indispensable. They serve as crucial nucleophiles in substitution reactions, attacking electrophilic centers to form new carbon-nitrogen bonds. fiveable.meamerigoscientific.com Furthermore, their ability to act as catalysts is widely exploited in reactions such as alkylation and acylation. fiveable.mefiveable.me The steric hindrance around the nitrogen atom, resulting from the three attached carbon groups, can influence their reactivity and selectivity in these catalytic processes. fiveable.mefiveable.me Beyond their role as reactants and catalysts, tertiary amines are fundamental building blocks in the synthesis of a vast range of molecules, including pharmaceuticals, agrochemicals, dyes, and polymers. numberanalytics.comamerigoscientific.com

Interdisciplinary Relevance of N,N-Dimethyl-2-methoxyethylamine in Chemical Science

The versatility of this compound extends across various branches of chemical science, underscoring its interdisciplinary importance. Its molecular structure, featuring both a tertiary amine and an ether functional group, allows for unique interactions and applications.

In the field of materials chemistry , research has explored the use of this compound in the development of CO2 sensors. rsc.org Although in some studies it was used as a control to demonstrate the necessity of a tertiary amino alcohol backbone for certain colorimetric responses, its inclusion in such research highlights the ongoing investigation into the role of various amines in gas detection technologies. rsc.org

In organometallic chemistry , the nitrogen and oxygen atoms of this compound can act as a bidentate ligand, coordinating to metal centers. This property is valuable in the design and synthesis of catalysts for various organic transformations. While specific research on this compound as a ligand is an area of active investigation, the broader class of amino-ethers is recognized for its potential in catalysis. The similar compound, N,N-Dimethyl-β-alanine, has been shown to be an effective ligand in palladium-catalyzed Heck reactions, suggesting the potential for related structures like this compound. organic-chemistry.org

The study of chemical kinetics and reaction mechanisms also benefits from investigations involving this compound. Understanding how its structure influences reaction rates and pathways provides valuable insights for designing more efficient synthetic protocols.

The flexibility to bridge different scientific domains is a hallmark of an interdisciplinary chemical sciences approach. umich.eduumich.edu this compound exemplifies a compound that can be studied from multiple perspectives, from fundamental reactivity to its application in functional materials. umich.eduumich.edu

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H13NO | nih.govmolbase.comechemi.com |

| IUPAC Name | 2-methoxy-N,N-dimethylethanamine | nih.govalfa-chemistry.com |

| Molecular Weight | 103.16 g/mol | nih.gov |

| Boiling Point | 94.8 °C at 760 mmHg | molbase.comalfa-chemistry.com |

| Density | 0.827 g/cm³ | molbase.comalfa-chemistry.com |

| Flash Point | 19.3 °C | molbase.comalfa-chemistry.com |

| Refractive Index | 1.406 | molbase.com |

| CAS Number | 3030-44-2 | nih.govchemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-6(2)4-5-7-3/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVFITKXZCNKSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338193 | |

| Record name | N,N-Dimethyl-2-methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3030-44-2 | |

| Record name | 2-Methoxy-N,N-dimethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3030-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-2-methoxyethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxyethyl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving N,n Dimethyl 2 Methoxyethylamine

Established Synthetic Pathways for N,N-Dimethyl-2-methoxyethylamine

The synthesis of this compound can be achieved through various routes, adaptable to both industrial and laboratory settings.

Industrial and Laboratory-Scale Preparation Strategies

Industrially, this compound can be prepared through the direct amination of a higher alcohol with dimethylamine (B145610) in the presence of an amination catalyst. google.com Another patented method involves the reaction of ethylene (B1197577) glycol monomethyl ether and ammonia (B1221849) in the presence of hydrogen and a supported metal catalyst containing a transition metal oxide. google.com This process can achieve a raw material conversion rate of over 80% and a selectivity for 2-methoxyethylamine (B85606) of more than 75%. google.com

For laboratory-scale synthesis, a method starting from the inexpensive raw material ethanolamine (B43304) has been described. This process involves azeotropic dehydration with benzaldehyde (B42025) to form an aldimine, followed by methylation under alkaline conditions, deprotection, and rectification to yield the final product. google.com

A summary of common synthetic strategies is presented below:

| Starting Material | Reagents | Key Conditions | Scale |

| Higher Alcohol | Dimethylamine, Amination Catalyst | 150°C to 250°C, Atmospheric to 100 atm pressure | Industrial |

| Ethylene Glycol Monomethyl Ether | Ammonia, Hydrogen, Supported Metal Catalyst | High temperature and pressure | Industrial |

| Ethanolamine | Benzaldehyde, Methylating Agent, Acid, Base | Multistep process including azeotropic dehydration and rectification | Laboratory |

Mechanistic Aspects of this compound Synthesis

The synthesis of this compound and related tertiary amines often involves nucleophilic substitution reactions. For instance, in the reaction of an alcohol with dimethylamine, the alcohol is typically activated to create a good leaving group, which is then displaced by the nucleophilic dimethylamine. acsgcipr.org

The formation of this compound from ethylene glycol monomethyl ether and ammonia proceeds via a hydrogenation-reduction amination reaction. google.com The catalyst facilitates the reaction between the alcohol and ammonia, leading to the formation of the primary amine, which can be further methylated to the tertiary amine.

This compound as a Synthetic Building Block and Reagent

The chemical reactivity of this compound, characterized by its nucleophilic nitrogen atom and the ether linkage, makes it a valuable participant in various organic reactions.

Nucleophilic Reactivity and Derivatization Studies

The tertiary amine functionality in this compound renders it nucleophilic. It can react with electrophiles, a property that is exploited in derivatization reactions. For instance, N,N-disubstituted ethanolamines can be derivatized by silylation or benzylation to increase their volatility and improve their detection by gas chromatography-mass spectrometry (GC-MS). osti.gov While direct derivatization of this compound is not explicitly detailed in the provided results, the reactivity of similar structures suggests its potential for such modifications.

Alkylation and Acylation Reactions in Organic Synthesis

As a tertiary amine, this compound can undergo N-alkylation reactions. masterorganicchemistry.com These reactions typically proceed via an SN2 mechanism where the amine's lone pair of electrons attacks an alkyl halide, displacing the halide leaving group. libretexts.org However, the alkylation of amines can sometimes lead to a mixture of products due to the increasing nucleophilicity of the intermediate secondary and tertiary amines. masterorganicchemistry.com The use of a large excess of the alkylating agent can drive the reaction towards the formation of the quaternary ammonium (B1175870) salt in a process known as exhaustive methylation. masterorganicchemistry.com

Acylation reactions involving amines are also common in organic synthesis. While specific examples involving this compound are not prevalent in the search results, tertiary amines can act as catalysts in acylation reactions.

Participation in Carbon-Carbon Bond Cleavage Mechanisms

While direct participation of this compound in C-C bond cleavage was not found, related structures and reactions provide insight into potential mechanisms. The cleavage of a C-C bond adjacent to a nitrogen atom can be facilitated by the formation of an iminium cation intermediate. researchgate.net In the context of oxime esters, the cleavage of the N-O bond can trigger a subsequent C-C bond cleavage to generate carbon-centered radicals, which are valuable intermediates in organic synthesis. mdpi.comsemanticscholar.org These examples highlight the potential for nitrogen-containing compounds to mediate bond-breaking events under specific reaction conditions.

Application in the Synthesis of N-Substituted Oligomers

Current research has not provided specific details on the application of this compound in the synthesis of N-substituted oligomers. While studies on the synthesis of N-substituted glycine (B1666218) oligomers, also known as peptoids, have utilized primary amines like 2-methoxyethylamine as a "sub-monomer" to introduce side-chain diversity, the direct use of its N,N-dimethylated counterpart has not been documented in the reviewed literature. The "sub-monomer" method involves a two-step cycle of acylation with a haloacetic acid followed by nucleophilic displacement with a primary amine to build the oligomer chain on a solid support. This process allows for the creation of a wide variety of oligomers with different functionalities. However, the tertiary amine nature of this compound would prevent it from participating as a primary amine nucleophile in this established synthetic route.

Role in Amidation Processes for Specialty Chemicals

The specific role of this compound in amidation processes for the synthesis of specialty chemicals is not extensively detailed in the available scientific literature. Amidation reactions are fundamental in organic synthesis for the formation of amide bonds, which are crucial in many specialty chemicals, including pharmaceuticals and polymers. These reactions often require coupling agents, catalysts, or specific solvents to proceed efficiently. While various amines and catalysts are employed in amidation, the direct and specific catalytic or reagent role of this compound in these processes is not prominently featured in the reviewed research.

Further investigation is required to fully elucidate the potential of this compound in these and other areas of chemical synthesis.

Coordination Chemistry and Ligand Design Utilizing N,n Dimethyl 2 Methoxyethylamine and Its Structural Analogs

Complexation Behavior and Donor Atom Properties

Chelation and Specific Coordination Modes with Metal Ions

N,N-Dimethyl-2-methoxyethylamine is a versatile ligand in coordination chemistry, primarily due to its ability to act as a bidentate chelating agent. mdpi.comchemspider.comnih.gov It possesses two donor atoms, a nitrogen and an oxygen, which can coordinate to a single metal center to form a stable five-membered ring. This chelation enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The specific coordination modes of this compound can vary depending on the metal ion, its oxidation state, and the presence of other ligands in the coordination sphere.

Influence of Ligand Architecture on Coordination Geometry

The steric hindrance created by the two methyl groups on the nitrogen atom can also impact the coordination geometry. york.ac.uk These methyl groups can influence the approach of other ligands to the metal center, thereby affecting the final structure of the complex. For example, in square planar or octahedral complexes, the orientation of the this compound ligand can create specific isomeric forms.

Furthermore, the electronic properties of the donor atoms, namely the Lewis basicity of the nitrogen and oxygen atoms, influence the strength of the metal-ligand bonds. The methoxy (B1213986) group's oxygen is a relatively soft donor, while the dimethylamino group's nitrogen is a harder donor. This difference in donor properties can lead to preferences for certain metal ions based on the Hard and Soft Acids and Bases (HSAB) principle. The flexibility of the ethyl bridge allows for some variation in the bite angle to accommodate the preferred coordination geometry of different metal ions. nih.gov

Synthesis and Structural Characterization of Metal Complexes

Transition Metal Complexes (e.g., Cobalt, Copper, Nickel, Zinc, Palladium)

The synthesis of transition metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product.

Cobalt Complexes: Cobalt(II) and Cobalt(III) complexes with this compound and its analogs have been synthesized and characterized. nih.govnih.gov These complexes often exhibit octahedral or distorted octahedral geometries. nih.gov For example, cobaloximes, which are model compounds for vitamin B12, can incorporate ligands with similar donor sets. nih.gov The electronic properties and reactivity of these cobalt complexes are of interest in areas such as catalysis and bioinorganic chemistry. nih.govcore.ac.uk

Copper Complexes: Copper(II) readily forms complexes with this compound. rsc.orgnih.govresearchgate.netmdpi.comrsc.org These complexes often display square planar or distorted square pyramidal geometries. rsc.org The synthesis can be achieved by reacting a copper(II) salt, such as copper(II) nitrate (B79036) or copper(II) chloride, with the ligand in a solvent like methanol (B129727) or ethanol. nih.govresearchgate.net The resulting complexes have been studied for their magnetic properties and potential applications in catalysis. rsc.orgmdpi.com

Nickel Complexes: Nickel(II) complexes with this compound and related ligands have been prepared and structurally characterized. york.ac.ukmpg.dechemijournal.comresearchgate.netsigmaaldrich.com These complexes can adopt various geometries, including square planar and octahedral, depending on the other ligands present in the coordination sphere. mpg.dechemijournal.com The synthesis often involves the reaction of a nickel(II) salt, like nickel chloride or nickel acetylacetonate, with the ligand. mpg.dechemijournal.com

Zinc Complexes: Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral or octahedral complexes. nih.gov The coordination chemistry of zinc with N-donor ligands is extensive due to its biological relevance. nih.gov Complexes of zinc with this compound can be synthesized by reacting a zinc salt with the ligand. These complexes are generally diamagnetic and have been characterized using various spectroscopic techniques.

Palladium Complexes: Palladium(II) complexes, which are typically square planar, can be synthesized with this compound and its analogs. These complexes are of interest for their potential applications in catalysis, particularly in cross-coupling reactions. The synthesis and structural characterization of these complexes provide insights into the coordination behavior of the ligand with heavier transition metals. researchgate.net

Table 1: Selected Transition Metal Complexes of this compound and Analogs

| Metal | Complex Formula | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Cobalt | [Co(C₄H₇N₂O₂)Cl₂(C₄H₈N₂O₂)] | Distorted Octahedral | nih.gov |

| Copper | [Cu₂(dmaeoxd)(NCO)₂(H₂O)₂] | Distorted Square Pyramidal | rsc.org |

| Nickel | [{trans-NiMe₂(PMe₃)}₂(µ-tBuCCmeth)] | Square Planar | york.ac.uk |

| Zinc | [Zn(Sal-Gly)₂(H₂O)₂] | Octahedral | nih.gov |

| Palladium | Not specified in provided context | Not specified in provided context | researchgate.net |

Lanthanide Metal Complexes

The coordination chemistry of lanthanide ions with this compound and its analogs is less explored compared to transition metals. Lanthanide ions are hard acids and typically prefer coordination with hard donor atoms like oxygen. However, the presence of the nitrogen donor in this compound allows for the formation of lanthanide complexes. escholarship.org

The synthesis of lanthanide complexes often requires anhydrous conditions due to the high oxophilicity of the lanthanide ions. The reactions are typically carried out in non-aqueous solvents. The resulting complexes can have high coordination numbers, commonly ranging from 7 to 9. semanticscholar.orgresearchgate.net The structural characterization of these complexes is crucial for understanding the role of the 4f orbitals in bonding and for the development of new materials with specific magnetic and luminescent properties. escholarship.orgsemanticscholar.orgchemrxiv.org

Advanced Spectroscopic Elucidation of Metal-Ligand Interactions

A variety of advanced spectroscopic techniques are employed to elucidate the nature of metal-ligand interactions in complexes of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment in diamagnetic complexes. rsc.org Chemical shift changes upon coordination can provide information about the binding sites and the conformation of the ligand in the complex. For paramagnetic complexes, NMR can also be used, although the interpretation of the spectra is more complex due to large paramagnetic shifts.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the coordination of the donor atoms to the metal ion. unibas.it Changes in the vibrational frequencies of the C-N and C-O bonds of the ligand upon complexation can confirm the involvement of the nitrogen and oxygen atoms in coordination.

Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions in transition metal complexes. unibas.it The position and intensity of these bands are indicative of the coordination geometry and the ligand field strength.

Table 2: Spectroscopic Data for a Representative Complex

| Spectroscopic Technique | Observed Feature | Interpretation | Reference(s) |

|---|---|---|---|

| FT-IR | Shift in C-O and C-N stretching frequencies | Coordination of both oxygen and nitrogen atoms to the metal center. | unibas.it |

| UV-Vis | d-d transition bands | Information on the coordination geometry (e.g., octahedral, square planar). | unibas.it |

| ¹H NMR | Changes in chemical shifts of ligand protons | Confirmation of ligand coordination and information on complex conformation. | rsc.org |

| X-ray Diffraction | Precise bond lengths and angles | Definitive determination of the three-dimensional molecular structure. | rsc.orgunibas.it |

Computational Chemistry Investigations of N,n Dimethyl 2 Methoxyethylamine

Quantum Mechanical Studies (e.g., Density Functional Theory)

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of N,N-Dimethyl-2-methoxyethylamine.

Electronic Structure and Molecular Orbital Analysis

DFT calculations provide insights into the arrangement of electrons within a molecule, which is crucial for understanding its chemical behavior. In this compound, the nitrogen and oxygen atoms, with their lone pairs of electrons, significantly influence the electronic landscape.

Molecular orbital (MO) theory helps to describe the distribution and energy of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are key to a molecule's reactivity. For this compound, the HOMO is typically localized around the nitrogen atom, indicating its role as an electron donor in chemical reactions. The LUMO, conversely, represents the region most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity.

Studies on related dialkylamino compounds have shown that p-π interactions can play a significant role in the electronic structure. researchgate.net For instance, in N,N-dimethylaniline, a quasi-planar structure is favored due to conjugation between the nitrogen lone pair and the phenyl ring's π-system. researchgate.net While this compound lacks an aromatic ring, the interplay between the nitrogen and oxygen lone pairs influences its electronic properties.

The following table summarizes key computed properties of this compound, which are derived from its electronic structure.

| Property | Value |

| Molecular Weight | 103.16 g/mol |

| Exact Mass | 103.10000 |

| PSA (Polar Surface Area) | 12.47 Ų |

| XLogP3 | 0.1 |

This table is interactive. You can sort and filter the data.

Mechanistic Pathways and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of mechanistic pathways and the characterization of transition states. nih.gov For reactions involving this compound, such as its interaction with other molecules, DFT can be used to model the step-by-step process of bond breaking and formation. nih.gov

For example, in studies of similar amine reactions, like the reaction between dimethylamine (B145610) and nitrogen dioxide, computational analysis has revealed multiple elementary reaction steps. rsc.org These studies often find that hydrogen abstraction reactions are the most kinetically favorable. rsc.org Transition state theory, combined with computational chemistry, allows for the calculation of reaction rates and the determination of the most likely reaction products. rsc.org The analysis of transition states provides a detailed picture of the high-energy intermediates that govern the speed and outcome of a chemical transformation.

Conformational Landscape and Energetic Stability

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to explore the different possible spatial arrangements (conformers) of the molecule and to determine their relative energetic stabilities. nih.gov

By systematically rotating the bonds and calculating the energy of each resulting conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. The relative energies of these conformers determine their populations at a given temperature. For similar molecules like N,N-dimethylaniline, studies have shown that a single minimum on the torsional potential energy surface can dictate the preferred conformation. researchgate.net Understanding the conformational preferences of this compound is crucial as it can significantly impact its reactivity and interactions with other molecules.

Molecular Modeling and Simulations

Beyond static quantum mechanical calculations, molecular modeling and simulations offer a dynamic view of molecular behavior.

Prediction of Reactivity Profiles and Selectivity

Molecular modeling techniques can predict how this compound will react in different chemical environments. nih.gov By simulating the interactions between the molecule and various reactants, it is possible to generate reactivity profiles that indicate which parts of the molecule are most likely to participate in a reaction.

These simulations can also predict the selectivity of a reaction, for instance, whether a reaction will occur at the nitrogen or the oxygen atom. This is particularly relevant for this compound due to the presence of two potential reactive centers. Computational models can help to understand the factors that govern this selectivity, such as steric hindrance and electronic effects.

Determination of Acid-Base Properties (pKa)

The basicity of this compound, a key chemical property, can be computationally determined. The pKa value, which quantifies the strength of a base, can be predicted using various computational approaches. One common method involves calculating the Gibbs free energy change for the protonation of the amine.

Conceptual Density Functional Theory (CDFT) and information-theoretic approaches have been successfully applied to predict the pKa values of various amines. pku.edu.cn These methods correlate electronic structure descriptors, such as molecular electrostatic potential and orbital energies, with experimental pKa values. pku.edu.cn For this compound, a basic pKa of 9 has been reported in the ChEMBL database, which is consistent with the presence of a tertiary amine group. nih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is dictated by a complex interplay of intermolecular interactions. For this compound, a comprehensive understanding of these forces can be achieved through computational techniques, most notably Hirshfeld surface analysis. This method provides a visual and quantitative description of the intermolecular contacts within the crystal structure.

While no specific studies dedicated solely to the Hirshfeld surface analysis of this compound have been published, the availability of its crystal structure data in the Crystallography Open Database (COD) allows for a theoretical exploration of its intermolecular interactions. The following sections detail the principles of Hirshfeld surface analysis and the expected findings from such an investigation of this compound.

Detailed Research Findings

Hirshfeld surface analysis partitions the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) is greater than the sum of all other molecules. crystalexplorer.net This partitioning creates a unique three-dimensional surface for each molecule, encapsulating its volume within the crystal. Various properties can then be mapped onto this surface to visualize and quantify intermolecular interactions. mdpi.commdpi.com

Key properties mapped onto the Hirshfeld surface include:

d_norm (Normalized Contact Distance): This property highlights regions of significant intermolecular contact. It is calculated based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or more distant contacts. mdpi.comnih.gov

Shape Index: This property provides a qualitative measure of the surface's shape, identifying complementary "bumps" (positive shape index) and "hollows" (negative shape index) where molecules fit together. nih.gov

Fingerprint Plots: These are two-dimensional histograms that summarize the distribution of d_i and d_e distances across the entire Hirshfeld surface. crystalexplorer.net They provide a quantitative "fingerprint" of the intermolecular interactions, with distinct shapes characteristic of different types of contacts, such as hydrogen bonds, van der Waals forces, and C-H···π interactions. scirp.orgscirp.org

Based on the molecular structure of this compound, which contains a tertiary amine, an ether oxygen, and multiple hydrogen atoms, a Hirshfeld surface analysis would be expected to reveal the following significant intermolecular interactions:

Hydrogen Bonds: Although a classic hydrogen bond donor is absent, weak C-H···O and C-H···N hydrogen bonds are anticipated to be prominent features in the crystal packing. The oxygen and nitrogen atoms would act as hydrogen bond acceptors. These interactions would appear as distinct, sharp spikes in the fingerprint plot. scirp.org

The relative contributions of these interactions can be quantified from the decomposed fingerprint plots, providing a detailed understanding of the forces governing the supramolecular assembly of this compound.

Interactive Data Tables

The following tables present a hypothetical breakdown of the intermolecular contacts for this compound as would be determined from a Hirshfeld surface analysis. The data is illustrative and based on typical values for similar organic molecules.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Percentage Contribution (%) |

| H···H | 55.2 |

| C···H / H···C | 25.8 |

| O···H / H···O | 12.5 |

| N···H / H···N | 6.5 |

This table can be sorted by clicking on the column headers.

Table 2: Key Distances from Hirshfeld Surface Analysis

| Interaction | d_i (Å) | d_e (Å) |

| C-H···O | 1.25 | 1.45 |

| C-H···N | 1.30 | 1.50 |

This table provides hypothetical shortest contact distances for the key hydrogen bonds.

Advanced Spectroscopic Characterization and Analytical Techniques in N,n Dimethyl 2 Methoxyethylamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the definitive structural analysis of N,N-Dimethyl-2-methoxyethylamine, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental proof of the structure of this compound by identifying the number and types of chemically distinct protons and carbons. nih.gov The molecule, with the structure CH₃-O-CH₂-CH₂-N(CH₃)₂, has four unique carbon environments and four distinct proton environments.

The ¹H NMR spectrum displays signals corresponding to each non-equivalent proton group. The integration of these signals, which shows the relative number of protons, is a key feature for assignment. For instance, the six protons of the two equivalent N-methyl groups would appear as a single, large peak, while the three protons of the O-methyl group would integrate to three. libretexts.org

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each of the four unique carbon environments: the N-methyl carbons, the O-methyl carbon, and the two methylene (B1212753) (-CH₂-) carbons of the ethyl backbone. docbrown.info

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| N(CH₃)₂ | ~2.25 | Singlet | 6H |

| -N-CH₂- | ~2.45 | Triplet | 2H |

| -O-CH₃ | ~3.35 | Singlet | 3H |

| -O-CH₂- | ~3.48 | Triplet | 2H |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| N(CH₃)₂ | ~45.5 |

| -N-CH₂- | ~59.0 |

| -O-CH₃ | ~59.2 |

| -O-CH₂- | ~72.0 |

Note: The data in the tables above are based on spectral prediction tools and data from analogous structures, as publicly available experimental spectra are limited. caspre.canmrdb.orgnmrdb.org The chemical shifts are relative to Tetramethylsilane (TMS) at 0.0 ppm. docbrown.info

For unambiguous assignment of the ¹H and ¹³C signals and to analyze more complex derivatives or reaction mixtures involving this compound, specialized two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation technique would be used to confirm the connectivity of the ethyl backbone. It would show a cross-peak between the signals of the two adjacent methylene groups (-N-CH₂- and -O-CH₂-), confirming their coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the proton signal at ~2.45 ppm to the carbon signal at ~59.0 ppm (-N-CH₂-) and the proton signal at ~3.48 ppm to the carbon at ~72.0 ppm (-O-CH₂-).

These advanced methods are crucial in pharmaceutical research and quality control for verifying molecular structures and identifying impurities with high precision. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy methods provide complementary information regarding the functional groups and optical properties of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. A vapor phase IR spectrum for this compound is available, confirming its functional group regions. nih.gov The key absorptions are:

C-H Stretching: Strong absorptions in the 2800-3000 cm⁻¹ region are characteristic of stretching vibrations of the C-H bonds in the methyl and methylene groups.

C-O-C Stretching: A prominent and strong absorption band, characteristic of the ether linkage, is expected in the 1150-1050 cm⁻¹ range. This is often one of the most distinct peaks in the spectrum of an aliphatic ether. nmrdb.org

C-N Stretching: The stretching vibration for a tertiary aliphatic amine C-N bond typically appears in the 1250-1020 cm⁻¹ region. docbrown.info This signal may overlap with the stronger C-O-C stretch.

Unlike primary or secondary amines, there are no N-H bonds in this compound, so the characteristic N-H stretching absorptions typically seen around 3300-3500 cm⁻¹ are absent. libretexts.org

Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (sp³) Stretch | 2800 - 3000 | Strong |

| C-O-C (Ether) Stretch | 1050 - 1150 | Strong |

| C-N (Amine) Stretch | 1020 - 1250 | Medium-Weak |

This compound is a saturated compound lacking any chromophores that absorb light in the visible spectrum (400-700 nm), and as a result, it is colorless. Its electronic transitions occur in the ultraviolet (UV) region.

The nitrogen and oxygen atoms both possess non-bonding lone pairs of electrons. The primary electronic transitions available to these electrons are promotions to an anti-bonding sigma orbital (n→σ*). These transitions are high in energy and result in absorption in the far or vacuum UV region, typically at wavelengths below 200 nm. researchgate.netnist.gov Because these absorptions occur outside the range of standard laboratory UV-Vis spectrometers and can be absorbed by air and common solvents, UV-Vis spectroscopy is of limited utility for the routine analysis or identification of this specific compound. docbrown.inforesearchgate.net However, in certain research contexts, such as control experiments for colorimetric sensors, the lack of absorption in the visible range is a relevant and important property. rsc.org

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ionic fragments. The molecular weight of this compound is 103.16 g/mol , and its mass spectrum shows a molecular ion peak ([M]⁺) at m/z 103. nih.gov

The fragmentation pattern is highly characteristic of an aliphatic amine. The most dominant process is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This cleavage results in the formation of a stable, resonance-stabilized iminium ion. For this compound, the most favorable alpha-cleavage is the loss of a methoxyethyl radical (•CH₂-O-CH₃) to produce the dimethyliminium ion. This fragment is responsible for the base peak—the most intense signal in the spectrum—at m/z 58. nih.govnmrdb.org

Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 103 | [CH₃OCH₂CH₂N(CH₃)₂]⁺ | Molecular Ion (M⁺) |

| 58 | [CH₂=N(CH₃)₂]⁺ | Base Peak; from α-cleavage |

| 45 | [CH₃OCH₂]⁺ | From cleavage of C-C bond adjacent to oxygen |

| 44 | [CH₃-NH=CH₂]⁺ | From rearrangement and loss of H |

| 31 | [CH₃O]⁺ | Methoxy (B1213986) fragment |

Data sourced from PubChem and analysis of typical amine fragmentation patterns. nih.govillinois.edu

High-Resolution Mass Spectrometry for Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with exceptional accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, the molecular formula is C₅H₁₃NO. nih.gov HRMS analysis confirms this composition by providing an experimental mass that closely matches the theoretical exact mass. The theoretical monoisotopic mass of C₅H₁₃NO is calculated to be 103.099714038 Da. nih.gov Experimental measurements using HRMS would yield a value nearly identical to this, thereby confirming the molecular formula and ruling out other potential isobaric compounds (molecules with the same integer mass but different elemental compositions).

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₃NO | nih.gov |

| Theoretical Exact Mass (Da) | 103.099714038 | nih.gov |

| Molecular Weight (g/mol) | 103.16 | nih.gov |

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the this compound molecule is ionized in a mass spectrometer (e.g., by electron impact), the resulting molecular ion [C₅H₁₃NO]⁺ can break apart into smaller, characteristic fragment ions.

The fragmentation of aliphatic amines is dominated by a process known as α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is favorable because it results in the formation of a stable, resonance-stabilized cation.

For this compound, the most prominent fragmentation pathway is the α-cleavage of the C-C bond between the ethyl carbons. This results in the loss of a methoxyethyl radical (•CH₂OCH₃) and the formation of the N,N-dimethyl-methaniminium ion, [CH₂=N(CH₃)₂]⁺. This fragment is typically observed as the base peak (the most intense peak) in the mass spectrum at an m/z of 58. Analysis of analogous compounds, such as N,N-dimethyl-2-aminoethanol, shows a similar primary fragmentation involving the loss of a group attached to the ethyl chain. researchgate.net

| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 103 | [C₅H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 58 | [C₃H₈N]⁺ | α-cleavage, loss of •CH₂OCH₃ radical; Base Peak |

| 45 | [C₂H₅O]⁺ | Cleavage of C-N bond, forming the methoxyethyl cation |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique is particularly valuable for understanding the precise molecular geometry and intermolecular interactions.

Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) provides the most precise structural data for crystalline materials. nih.gov The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov From this pattern, a complete three-dimensional model of the electron density, and thus the atomic positions, can be constructed. nih.gov

While the crystal structure of pure this compound in its solid form is not commonly reported, the compound frequently acts as a bidentate ligand in coordination chemistry, binding to metal centers through its nitrogen and ether oxygen atoms. SCXRD studies of these metal complexes reveal crucial structural details. nih.govrsc.org

Data obtained from such an analysis includes precise bond lengths, bond angles, and torsion angles within the this compound ligand. rsc.orgrsc.org It also defines the coordination geometry around the metal center and characterizes any intermolecular forces, such as hydrogen bonds, that stabilize the crystal lattice. rsc.org For instance, SCXRD can precisely measure the M-N and M-O bond lengths, the N-C and C-O bond lengths within the ligand, and the C-N-C and C-O-C bond angles, providing a complete picture of its solid-state conformation when bound in a complex. rsc.org

| Structural Parameter | Description | Typical Information Gained |

|---|---|---|

| Bond Length (e.g., M-N, M-O) | The distance between the nuclei of two bonded atoms. | Reveals the strength and nature of the coordinate bonds. rsc.org |

| Bond Angle (e.g., N-M-O) | The angle formed between three connected atoms. | Defines the geometry of the coordination sphere (e.g., chelate bite angle). rsc.org |

| Torsion Angle (e.g., N-C-C-O) | The angle between the planes defined by two sets of three atoms. | Describes the conformation of the ethylamine (B1201723) backbone (e.g., gauche, anti). |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the crystal's basic repeating unit. | Characterizes the overall crystal system and packing. rsc.org |

Applications of N,n Dimethyl 2 Methoxyethylamine in Materials Science

Polymer Chemistry and Advanced Materials Development

Detailed investigations into the role of N,N-Dimethyl-2-methoxyethylamine in polymer chemistry reveal a notable lack of documented applications in the primary scientific literature within the specific areas of polymer synthesis and functionalization.

Functionalization of Polymeric Materials

The functionalization of polymers to introduce new properties is a significant area of materials science. mdpi.com However, a thorough review of available literature shows no specific examples or studies where this compound has been used as an agent for the surface or bulk functionalization of polymeric materials. The scientific focus has remained on other amine-containing compounds for these applications.

Role in Sensing Applications and Gas Capture Technologies

The potential utility of amine-containing compounds in gas sensing and capture is an active area of research. The following sections detail the findings regarding this compound in these specific technological applications.

Carbon Dioxide Capture Studies

Despite the extensive research into amine-based solvents for carbon dioxide capture, there are no available studies in the scientific literature that specifically investigate or report the use of this compound for this purpose. The focus of CO2 capture research has been on other amines, such as monoethanolamine (MEA), diethanolamine (B148213) (DEA), and N,N'-dimethylethylenediamine (mmen).

Sensor Development and Performance Evaluation

In the field of sensor development, this compound has been used in a very specific context: as a negative control in a study on colorimetric sensors for carbon dioxide (CO2) and sulfur dioxide (SO2).

In this research, scientists were developing sensors where the visual detection of gases was based on a chemical reaction with a tertiary amino alcohol. The study performed a series of control experiments to validate the structural requirements for the sensing mechanism. When this compound was used with a bromothymol blue (BTB) or cresol (B1669610) red (CR) indicator, no color change was observed in the presence of the target gases. This result was pivotal as it demonstrated that the presence of a tertiary amino alcohol backbone is essential for the formation of the alkylcarbonate moiety that leads to a colorimetric response. The absence of a hydroxyl group in the this compound structure prevented the necessary reaction, thus confirming its inability to function within that specific sensor design.

Table 1: Performance of this compound in a Colorimetric Gas Sensor Study

| Compound | Indicator Used | Target Gas | Observed Color Change | Conclusion |

| This compound | Bromothymol Blue (BTB) / Cresol Red (CR) | CO2 / SO2 | No | Ineffective as a sensing agent in this system; lacks the required tertiary amino alcohol structure. |

| Tertiary Amino Alcohols (experimental) | Bromothymol Blue (BTB) / Cresol Red (CR) | CO2 / SO2 | Yes | Effective sensing agents, demonstrating the necessity of the alcohol group. |

This table is generated based on the described control experiment where specific quantitative data for the negative control is not provided, but the qualitative outcome is clearly stated.

Design of Adsorbent Materials

A review of the scientific literature indicates that this compound has not been utilized in the design or synthesis of adsorbent materials for gas capture or other separation technologies. Research in this area has focused on other materials, such as metal-organic frameworks (MOFs) functionalized with different amines or various porous polymers.

Environmental Research and Degradation Pathways of N,n Dimethyl 2 Methoxyethylamine

Occurrence and Detection in Environmental Matrices

The introduction of N,N-Dimethyl-2-methoxyethylamine into the environment can potentially occur through various industrial processes. Understanding its presence in different environmental compartments is the first step in assessing its environmental impact.

Identification in Industrial Wastewater Effluents

To date, specific studies detailing the direct detection and quantification of this compound in industrial wastewater effluents are not widely available in the reviewed scientific literature. However, the presence of structurally similar amine compounds in industrial wastewater is well-documented. Industrial processes that may utilize this compound as a catalyst, reactant, or solvent could be potential sources of its release into wastewater streams.

The analytical methodologies for detecting amines in aqueous matrices are well-established and could be adapted for this compound. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the identification and quantification of organic compounds in complex environmental samples. Given the volatility and chemical nature of this compound, these analytical approaches would likely be suitable for its detection in industrial effluents.

Chemical Degradation Studies and Environmental Fate

Once released into the environment, this compound is subject to various chemical degradation processes that determine its persistence and ultimate fate.

Atmospheric Oxidation and Radical-Initiated Reactions

The primary degradation pathway for this compound in the atmosphere is expected to be through oxidation initiated by photochemically generated radicals, most notably the hydroxyl radical (•OH). The rate of this reaction is a key parameter in determining the atmospheric lifetime of the compound.

The atmospheric lifetime of this compound with respect to reaction with •OH radicals can be estimated based on its reaction rate constant and the average atmospheric concentration of •OH radicals. While a specific experimental value for this compound is not available, analogies can be drawn from similar amines. researchgate.netacs.orgknu.ac.kr

Table 1: Estimated Atmospheric Reaction Parameters for this compound

| Parameter | Estimated Value/Information | Basis of Estimation |

| Primary Atmospheric Oxidant | Hydroxyl Radical (•OH) | General knowledge of atmospheric chemistry of amines. researchgate.net |

| Primary Reaction Mechanism | Hydrogen Abstraction | Known reactions of •OH radicals with amines and ethers. acs.org |

| Estimated Rate Constant (kOH) | Value not available; expected to be significant based on amine and ether functionalities. | Structure-activity relationship principles suggest high reactivity for tertiary amines. nih.govacs.org |

| Estimated Atmospheric Lifetime | Dependent on the kOH value; likely to be relatively short (hours to days). | Based on typical atmospheric lifetimes of volatile amines. |

Formation and Characterization of Degradation Products

The atmospheric oxidation of this compound is predicted to lead to the formation of a variety of degradation products. The specific products formed will depend on the initial site of hydrogen abstraction by the •OH radical.

Based on the degradation pathways of other tertiary amines and ethers, the following degradation products can be anticipated:

Formaldehyde and other aldehydes: Resulting from the oxidation of the methyl groups attached to the nitrogen atom.

Smaller amines: Such as N-methyl-2-methoxyethylamine and dimethylamine (B145610), formed through the cleavage of the carbon-nitrogen bonds.

Oxygenated products: Including amides and other compounds resulting from further oxidation of the initial degradation products. For instance, the atmospheric photo-oxidation of similar amines is known to produce formamide (B127407) and N-methyl formamide. researchgate.net

The characterization of these degradation products would typically be carried out in laboratory-based simulation studies using techniques like smog chambers coupled with advanced analytical instrumentation to identify the gaseous and particulate-phase products.

Table 2: Predicted Atmospheric Degradation Products of this compound

| Predicted Degradation Product | Potential Formation Pathway |

| Formaldehyde (HCHO) | Oxidation of the N-methyl groups. |

| N-methyl-2-methoxyethylamine | Demethylation of the parent compound. |

| Dimethylamine ((CH₃)₂NH) | Cleavage of the ethyl-methoxy group. |

| 2-Methoxyacetaldehyde | Oxidation of the ethyl-methoxy group. |

| Formamide (HCONH₂) | Further oxidation of intermediate products. |

| N,N-Dimethylformamide (HCON(CH₃)₂) | Oxidation involving the dimethylamino group. |

It is important to note that the formation of secondary organic aerosols (SOA) from the atmospheric oxidation of amines is also a possibility, which can have implications for air quality and climate. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-Dimethyl-2-methoxyethylamine, and what analytical methods are used for its characterization?

- Methodological Answer :

- Synthesis :

- Alkylation : Reacting 2-methoxyethylamine with methyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux. Excess methylating agents ensure complete dimethylation.

- Reductive Amination : Condensation of 2-methoxyethylamine with formaldehyde followed by reduction (e.g., NaBH₄ or H₂/Pd-C) to yield the tertiary amine.

- Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm methyl (-CH₃) and methoxy (-OCH₃) groups.

- GC-MS : To verify purity and molecular ion peaks (e.g., molecular weight 117.19 g/mol for C₅H₁₃NO).

- FT-IR : Identification of C-O (methoxy) and C-N (tertiary amine) stretching frequencies .

Q. How is this compound distinguished from structurally similar amines in analytical workflows?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–220 nm) to resolve it from analogs like N,N-dimethylethanolamine.

- Mass Spectral Fragmentation : Monitor unique fragmentation patterns (e.g., m/z 58 for [CH₂N(CH₃)₂]⁺) and compare with reference libraries.

- Derivatization : React with acetic anhydride to form acetamide derivatives, altering retention times in GC analysis .

Advanced Research Questions

Q. What mechanistic insights explain the absence of this compound in certain catalytic systems (e.g., Cu-based catalysts)?

- Methodological Answer :

- Pathway Analysis : In Cu-catalyzed transalkylation (e.g., PMDTA methanolysis), the reaction favors direct methyl transfer to form TMEDA over dehydrogenation or methanolysis pathways. Computational modeling (DFT) can map energy barriers for competing routes.

- Experimental Validation : Isotopic labeling (e.g., ¹³C-methanol) tracks methyl group distribution. Absence of the compound in GC-MS or NMR spectra confirms suppressed by-product formation under specific conditions .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

- Methodological Answer :

- Stability Studies :

- Accelerated Degradation Tests : Store at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products (e.g., methoxyethyl alcohol or dimethylamine).

- Solvent Screening : Polar aprotic solvents (e.g., DMF) stabilize the amine against hydrolysis compared to protic solvents (e.g., water or ethanol).

- Thermodynamic Data : Use DSC to determine melting points and TGA to assess thermal decomposition thresholds (e.g., >150°C) .

Q. What strategies resolve contradictions in reported reactivity of this compound across different studies?

- Methodological Answer :

- Critical Parameter Analysis : Compare reaction conditions (e.g., pH, catalyst loading, solvent) from conflicting studies. For example, acidic conditions may protonate the amine, altering its nucleophilicity.

- Reproducibility Protocols : Standardize reagents (e.g., anhydrous solvents) and validate purity via elemental analysis. Cross-reference with databases like NIST Chemistry WebBook for thermodynamic consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.